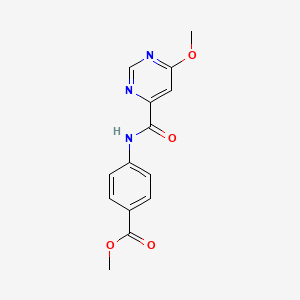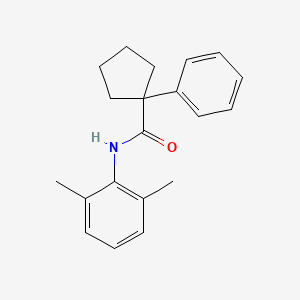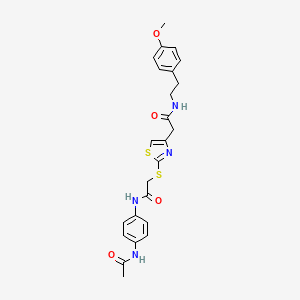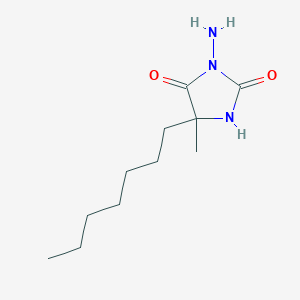![molecular formula C21H20ClN5O3 B2768678 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1052560-02-7](/img/structure/B2768678.png)
2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a fused five- and three-membered ring system containing nitrogen atoms. This ring system is attached to a chloro-methylphenyl group and an acetamide group attached to a dimethylphenyl group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Influence on Electronic and Biological Properties
The compound is part of a class of molecules known as tricarbonylrhenium complexes that incorporate a mesoionic carbene ligand . These complexes have been found to influence the electronic and biological properties of other substances . They are emerging as a promising class of molecules with rarely investigated solid-state optical properties .
Photoluminescence Efficiency
The 1,2,3-triazole based complex Re-Phe, which is related to the compound , has shown astounding photoluminescence efficiency with a quantum yield up to 0.69 . This makes it an excellent candidate for applications linked to aggregation-induced emission (AIE) .
Antibacterial Activity
One triazolylidene-based complex (Re-T-BOP), which is related to the compound , has shown attractive antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Xanthine Oxidase Inhibitory Activity
Related compounds have been synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . This suggests potential applications in the treatment of diseases related to xanthine oxidase, such as gout .
Morphological Evolutions
The compound has been used in studies investigating the morphological evolutions of NTO crystals in alcohol solvents . This could have applications in materials science and crystallography .
Decreasing Sensitivity and Elevating Nitrogen Content
The cationic form of a related compound, 5-amino-1 H -1,2,4-triazole-3-carbohydrazide, can decrease the sensitivity and elevate the nitrogen content of target salts effectively . This suggests potential applications in the development of materials with specific properties .
Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other molecules and its potential uses in various applications .
Propriétés
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-6-12(2)8-14(7-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)15-5-4-13(3)16(22)9-15/h4-9,18-19H,10H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPRJCBMNLYHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC(=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)
![N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine](/img/structure/B2768608.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)
